molecular formula C20H24ClN3S B13406538 Prochlorperazine-d3 Dimesylate

Prochlorperazine-d3 Dimesylate

Cat. No.: B13406538
M. Wt: 377.0 g/mol
InChI Key: WIKYUJGCLQQFNW-FIBGUPNXSA-N
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Description

Prochlorperazine-d3 Dimesylate is a deuterated form of Prochlorperazine, a phenothiazine derivative used primarily as an antipsychotic and antiemetic agent. This compound is labeled with deuterium, which is a stable isotope of hydrogen, making it useful in various scientific research applications, particularly in pharmacokinetic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prochlorperazine-d3 Dimesylate involves the incorporation of deuterium into the Prochlorperazine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of the deuterated piperazine ring, followed by its attachment to the phenothiazine core. The final step involves the formation of the dimesylate salt, which enhances the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

Prochlorperazine-d3 Dimesylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which adds hydrogen atoms to the molecule.

    Substitution: This involves the replacement of one functional group with another, commonly using reagents like sodium hydroxide or hydrochloric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or hydrochloric acid in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces the corresponding alcohols or amines.

Scientific Research Applications

Prochlorperazine-d3 Dimesylate is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound’s metabolism and distribution in the body.

    Drug Development: It is used to study the pharmacodynamics and pharmacokinetics of new drug candidates.

    Biological Research: The compound helps in understanding the mechanisms of action of antipsychotic drugs.

    Industrial Applications: It is used in the development of new chemical processes and the optimization of existing ones.

Mechanism of Action

Prochlorperazine-d3 Dimesylate exerts its effects primarily by blocking D2 dopamine receptors in the brain. This inhibition reduces the activity of dopamine, a neurotransmitter involved in mood regulation and nausea control. The compound also affects other neurotransmitter systems, including histaminergic, cholinergic, and adrenergic pathways, contributing to its antipsychotic and antiemetic properties .

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with similar antipsychotic and antiemetic properties.

    Fluphenazine: A more potent phenothiazine used primarily for long-term treatment of psychosis.

    Trifluoperazine: Known for its high potency and used in the treatment of schizophrenia and anxiety.

Uniqueness

Prochlorperazine-d3 Dimesylate is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic studies. This makes it particularly valuable in research settings where precise tracking of the compound is essential.

Properties

Molecular Formula

C20H24ClN3S

Molecular Weight

377.0 g/mol

IUPAC Name

2-chloro-10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]phenothiazine

InChI

InChI=1S/C20H24ClN3S/c1-22-11-13-23(14-12-22)9-4-10-24-17-5-2-3-6-19(17)25-20-8-7-16(21)15-18(20)24/h2-3,5-8,15H,4,9-14H2,1H3/i1D3

InChI Key

WIKYUJGCLQQFNW-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl

Origin of Product

United States

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